Cas no 51855-99-3 (a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy-)

a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy- 化学的及び物理的性質
名前と識別子
-
- a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy-
- .alpha.-D-Glucopyranoside, .alpha.-D-glucopyranosyl 4-amino-4-deoxy-
- 4-trehalosamine
- DTXSID30966180
- 4-amino-4-deoxy-alpha,alpha-trehalose
- 4-amino-4-deoxytrehalose
- (2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-5-amino-3,4-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- alpha-D-Glucopyranoside, alpha-D-glucopyranosyl 4-amino-4-deoxy-
- Hexopyranosyl 4-amino-4-deoxyhexopyranoside
- Trehalose, 4-amino-4-deoxy-
- 51855-99-3
-
- インチ: InChI=1S/C12H23NO10/c13-5-3(1-14)21-11(9(19)7(5)17)23-12-10(20)8(18)6(16)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1
- InChIKey: GXKCUFUYTFWGNK-LIZSDCNHSA-N
- ほほえんだ: C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O
計算された属性
- せいみつぶんしりょう: 341.13219593g/mol
- どういたいしつりょう: 341.13219593g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 11
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 195Ų
- 疎水性パラメータ計算基準値(XlogP): -4.4
a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00E2PC-25mg |
4-trehalosamine |
51855-99-3 | ≥90% | 25mg |
$524.00 | 2024-04-30 |
a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy- 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy-に関する追加情報
a-D-Glucopyranoside and a-D-glucopyranosyl4-amino-4-deoxy
a-D-Glucopyranoside and a-D-glucopyranosyl4-amino-4-deoxy are compounds of significant interest in the fields of organic chemistry, pharmacology, and natural product research. These compounds are derivatives of glucopyranose, a common sugar structure found in various biological systems. The CAS No. 51855-99-3 refers to the chemical identification number assigned to these compounds, which is essential for their cataloging and referencing in scientific literature and databases.
The structure of a-D-glucopyranoside is characterized by a six-membered ring with hydroxyl groups at specific positions, giving it its unique chemical properties. The a-D-glucopyranosyl4-amino-4-deoxy derivative introduces an amino group at the 4-position of the glucopyranose ring, which significantly alters its reactivity and potential applications. This modification opens up new avenues for exploring their roles in biochemical pathways and their potential as therapeutic agents.
Recent studies have highlighted the importance of these compounds in glycosylation processes, where they serve as precursors or intermediates in the synthesis of complex carbohydrates. Glycosylation is a critical biological process involved in protein folding, cell recognition, and immune response. Understanding the role of a-D-glucopyranoside and its derivatives in these processes has become a focal point for researchers aiming to develop novel therapeutic strategies.
One of the most promising applications of a-D-glucopyranosyl4-amino-4-deoxy lies in its potential as an anti-cancer agent. Preclinical studies have demonstrated that this compound can inhibit the growth of cancer cells by interfering with key metabolic pathways. The amino group at the 4-position enhances its ability to target specific enzymes involved in cell proliferation, making it a compelling candidate for further drug development.
In addition to their therapeutic potential, these compounds are also valuable tools for studying carbohydrate metabolism. By modifying the glucopyranose structure, researchers can investigate how these changes affect enzyme activity, substrate specificity, and overall metabolic flux. Such insights are crucial for advancing our understanding of metabolic disorders and developing targeted interventions.
The synthesis of a-D-glucopyranoside and its derivatives has been optimized through advancements in organic chemistry techniques. Modern methodologies, including enzymatic catalysis and stereochemical control, have enabled the production of these compounds with high purity and precision. This has facilitated their use in large-scale biochemical studies and preclinical trials.
From an analytical standpoint, the characterization of these compounds relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into their molecular structure, confirming their identity and purity. Such rigorous characterization is essential for ensuring the reliability of experimental results in both academic and industrial settings.
Looking ahead, the continued exploration of a-D-glucopyranoside and its derivatives holds great promise for advancing our understanding of carbohydrate biology and developing innovative therapeutic solutions. As research progresses, it is anticipated that these compounds will play an increasingly important role in addressing unmet medical needs and improving human health.
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